![molecular formula C42H82NO7P B1262544 1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine CAS No. 65877-71-6](/img/structure/B1262544.png)
1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a 1-(Z)-alk-1-enyl-2-oleoyl-sn-glycero-3-phosphocholine in which the alkenyl group specified is (1Z)-hexadecenyl. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Kiu et al. (1987) discussed the synthesis of similar compounds like 1-(1-Hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines. These were synthesized by hydrolyzing racemic phosphatidal-cholines with phospholipase A2 and then acetylating the resulting lysophosphatidal-cholines with acetic anhydride (Kiu, Serebrennikova, & Evstigneeva, 1987).
Biochemical Applications
- Sperling and Heinz (1993) explored the use of isomeric alkenyl ether phospholipids for in-vitro desaturation studies in plant microsomal membranes. This includes compounds similar to 1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine and demonstrated lipid-linked desaturation of acyl groups (Sperling & Heinz, 1993).
Physiological Interactions
- Wagner et al. (2000) identified new ether lipids in the cell membrane of Mycoplasma fermentans, structurally similar to 1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine. These lipids were found to mimic platelet-activating factor activity in certain physiological contexts (Wagner et al., 2000).
Lipid-Membrane Interactions
- Huang et al. (2013) utilized a sensing platform based on pH modulation to study interactions between small molecules and lipid membranes. This included studies on membranes containing compounds structurally related to 1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine (Huang et al., 2013).
Membrane Stability and Dynamics
- A study by Saccani et al. (2004) on the stabilization of phospholipid multilayers at the air-water interface, involving compounds like 1,2-di[cis-9-octadecenoyl]-sn-glycero-3-phosphocholine, offers insights into the properties of biological membranes and their interactions with peptides or proteins, relevant to the compound (Saccani et al., 2004).
properties
CAS RN |
65877-71-6 |
---|---|
Product Name |
1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine |
Molecular Formula |
C42H82NO7P |
Molecular Weight |
744.1 g/mol |
IUPAC Name |
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,34,37,41H,6-19,21,23-33,35-36,38-40H2,1-5H3/b22-20-,37-34-/t41-/m1/s1 |
InChI Key |
CRBBMHQTIAELIS-KQBBALDBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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